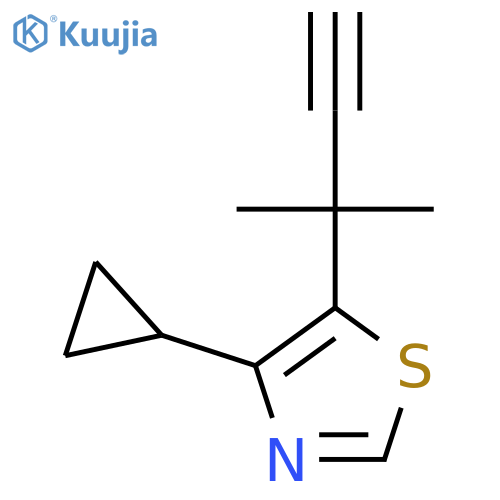Cas no 2228996-66-3 (4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole)

2228996-66-3 structure
商品名:4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole
- EN300-1745083
- 2228996-66-3
-
- インチ: 1S/C11H13NS/c1-4-11(2,3)10-9(8-5-6-8)12-7-13-10/h1,7-8H,5-6H2,2-3H3
- InChIKey: HVILAHSNHVXUIW-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1C(C#C)(C)C)C1CC1
計算された属性
- せいみつぶんしりょう: 191.07687059g/mol
- どういたいしつりょう: 191.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1745083-10.0g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 10g |
$9032.0 | 2023-06-03 | ||
| Enamine | EN300-1745083-0.5g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 0.5g |
$2017.0 | 2023-09-20 | ||
| Enamine | EN300-1745083-1g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 1g |
$2101.0 | 2023-09-20 | ||
| Enamine | EN300-1745083-5g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 5g |
$6092.0 | 2023-09-20 | ||
| Enamine | EN300-1745083-10g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 10g |
$9032.0 | 2023-09-20 | ||
| Enamine | EN300-1745083-1.0g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 1g |
$2101.0 | 2023-06-03 | ||
| Enamine | EN300-1745083-0.25g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 0.25g |
$1933.0 | 2023-09-20 | ||
| Enamine | EN300-1745083-0.05g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 0.05g |
$1764.0 | 2023-09-20 | ||
| Enamine | EN300-1745083-0.1g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 0.1g |
$1849.0 | 2023-09-20 | ||
| Enamine | EN300-1745083-5.0g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 5g |
$6092.0 | 2023-06-03 |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
2228996-66-3 (4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole) 関連製品
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
